Cas no 921813-75-4 (methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate)

Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate is a synthetic carbamate derivative with a fused indole core, exhibiting potential as an intermediate in pharmaceutical and agrochemical applications. Its structure combines a carbamate functional group with a 1-methyl-2-oxoindoline scaffold, offering reactivity for further derivatization. The compound's stability and well-defined molecular framework make it suitable for research in medicinal chemistry, particularly in the development of kinase inhibitors or bioactive molecules targeting neurological pathways. Its purity and consistent synthesis route ensure reliability for experimental use. The presence of both hydrogen bond acceptors and donors enhances its potential for molecular interactions in drug design.
methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate structure
921813-75-4 structure
Product Name:methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate
CAS No:921813-75-4
MF:C11H12N2O3
MW:220.224582672119
CID:6260111
PubChem ID:40805084
Update Time:2025-05-19

methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate
    • 921813-75-4
    • AKOS024632186
    • methyl (1-methyl-2-oxoindolin-5-yl)carbamate
    • F2257-0188
    • methyl N-(1-methyl-2-oxo-3H-indol-5-yl)carbamate
    • Inchi: 1S/C11H12N2O3/c1-13-9-4-3-8(12-11(15)16-2)5-7(9)6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)
    • InChI Key: DFLPNHIKLUSTQR-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=C(C=CC=2N1C)NC(=O)OC

Computed Properties

  • Exact Mass: 220.08479225g/mol
  • Monoisotopic Mass: 220.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 58.6Ų

methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2257-0188-1mg
methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate
921813-75-4 90%+
1mg
$81.0 2023-05-16

Additional information on methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate

Introduction to Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate (CAS No. 921813-75-4)

Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate, a compound with the chemical identifier CAS No. 921813-75-4, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of heterocyclic derivatives, specifically featuring an indole core structure, which is well-documented for its role in various pharmacological applications.

The molecular structure of Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate encompasses a carbamate functional group attached to a substituted indole ring. This configuration suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development. The presence of a methyl group at the 1-position and an oxo group at the 2-position of the indole ring further enhances its complexity and specificity, which are critical factors in designing novel therapeutic agents.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. These compounds have been extensively studied for their potential roles in modulating various cellular processes, including inflammation, pain perception, and neuroprotection. The indole scaffold is particularly notable for its ability to interact with multiple receptors and enzymes, making it a versatile platform for medicinal chemistry.

One of the most compelling aspects of Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate is its structural similarity to known bioactive molecules. This similarity has prompted researchers to explore its potential as a lead compound for developing new drugs. For instance, studies have shown that indole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.

Furthermore, the carbamate group in Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate suggests potential interactions with biological systems that involve carbamate-based mechanisms. Carbamates are known for their ability to act as reversible inhibitors of enzymes and receptors, which can be advantageous in drug design. This property makes the compound a promising candidate for developing drugs that require precise control over their binding affinity and duration of action.

Recent advancements in computational chemistry have also facilitated the exploration of Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate's pharmacokinetic properties. Molecular docking studies have been conducted to predict its binding interactions with various biological targets. These studies have provided valuable insights into the compound's potential mechanisms of action and have helped identify key residues involved in its binding affinity. Such information is crucial for optimizing the compound's structure to enhance its therapeutic efficacy.

The synthesis of Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)carbamate represents another area of interest within the pharmaceutical community. The development of efficient synthetic routes not only ensures a reliable supply of the compound for research purposes but also allows for structural modifications that can improve its pharmacological properties. Modern synthetic methodologies have enabled chemists to access complex heterocyclic structures with high precision and yield, paving the way for further exploration of this compound's potential.

In conclusion, Methyl N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-y]l]carbamate (CAS No. 921813754) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of an indole core and a carbamate group positions it as a promising candidate for developing novel therapeutic agents. The ongoing studies on its biological activities and synthetic pathways highlight its importance in advancing drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly vital role in the development of next-generation pharmaceuticals.

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